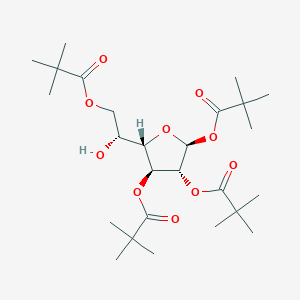
(S)-(-)-Nicotine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reference standard
Applications De Recherche Scientifique
Translational Medication Development for Nicotine Addiction
Research on medication development for nicotine dependence is an ongoing scientific priority. The exploration of novel compounds and new applications of existing medications, along with pharmacogenetic trials and studies on molecular, neural, and behavioral mechanisms of action, are critical areas of focus (Morgan, Backinger, Lerman, & Vocci, 2010).
The Australian Tobacco Research Foundation
Historical reviews of tobacco industry-supported organizations, like the Australian Tobacco Research Foundation, highlight the industry's influence on scientific research related to nicotine and its addictive properties (Chapman, Carter, & Peters, 2003).
Nicotine Self-Administration Research
Studies on nicotine self-administration provide insights into drug-seeking behavior and the importance of nicotine in tobacco use. This research is crucial for understanding tobacco addiction and informs public health policies and medication development (Henningfield, Smith, Kleykamp, Fant, & Donny, 2016).
Advancements in Nicotine Psychopharmacology
Nicotine research, ranging from molecular to clinical studies, plays a vital role in developing strategies for treating tobacco dependence and shaping global regulatory policies (Henningfield, Stolerman, & Miczek, 2006).
Transdisciplinary Tobacco Use Research
Transdisciplinary approaches in tobacco use research combine different scientific disciplines, offering comprehensive insights into tobacco use etiology and trajectories (Mermelstein, Kobus, & Clayton, 2007).
Enhancing Grant and Journal Peer Review Processes
Innovations in peer review processes for tobacco research aim to improve the quality and robustness of scientific findings, addressing challenges like publication bias and reproducibility issues (Munafo, 2017).
Tobacco Addiction and Public Health
Understanding the onset and development of nicotine addiction based on empirical data is crucial for public health strategies and the scientific method (Difranza, 2010).
Tobacco Dependence Phenotype Refinement
Research that integrates different analysis methods to clarify the latent structure of nicotine dependence helps in refining the tobacco dependence phenotype and guides treatment strategies (Piper, Bolt, Kim, Japuntich, Smith, Niederdeppe, Cannon, & Baker, 2008).
Role of Sugars in Cigarette Tobacco
Analyzing the impact of sugars as cigarette tobacco ingredients on smoke composition and health risks is vital for understanding tobacco product formulation and associated health implications (Roemer, Schorp, Piadé, Seeman, Leyden, & Haussmann, 2012).
Bridging Molecules to Behaviour in Nicotine Addiction
Research on the neurobiology of nicotine addiction helps bridge the gap between molecular studies and behavioral outcomes, providing a comprehensive understanding of nicotine's effects on the brain (Laviolette & Kooy, 2004).
Near-Infrared Spectroscopy in Tobacco Analysis
The use of near-infrared spectroscopy for quantitative analysis of chemical constituents in tobacco, including nicotine, aids in monitoring tobacco quality during cigarette production (Zhang, Cong, Xie, JingxiuYang, & Zhao, 2008).
Propriétés
Numéro CAS |
6912-85-2 |
|---|---|
Nom du produit |
(S)-(-)-Nicotine |
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.22 |
Pureté |
>95% |
Synonymes |
(S)-3-(1-methylpyrrolidin-2-yl)pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)




